molecular formula C11H12N2O2 B13218360 2-Propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione

2-Propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione

Cat. No.: B13218360
M. Wt: 204.22 g/mol
InChI Key: RXTLPNRMBKSCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione is a chemical compound offered for research purposes. It belongs to the class of 2,3-dihydrophthalazine-1,4-dione derivatives, which have demonstrated significant potential in biochemical and pharmacological research. Compounds within this structural family have been investigated for their potent anti-neoplastic activity. Studies on similar molecules have shown cytotoxicity against the growth of a range of human and murine tumor cells, including leukemia, colon adenocarcinoma, and glioma cells . The proposed mechanism of action for these derivatives involves the inhibition of key enzymes in the de novo purine biosynthesis pathway, such as IMP dehydrogenase and PRPP amido transferase, leading to the suppression of DNA and RNA synthesis and a reduction in specific dNTP levels . Furthermore, a closely related amino-substituted derivative, known as Sodium Nucleinate (2-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione sodium salt), has been registered as an immunomodulatory drug (Tamerit) and exhibits potent anti-inflammatory properties by suppressing the cytokine response in LPS-stimulated mononuclear cells . This suggests potential research applications for this compound class in immunology and sepsis modeling. Additionally, the core 1,4-dioxo-1,2,3,4-tetrahydrophthalazine structure has recently been functionalized for use as a novel matrix in MALDI mass spectrometry, enhancing the analysis of small molecules like metabolites . This highlights the versatility of the phthalazine-1,4-dione scaffold in diverse research fields. This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-propyl-2H-phthalazine-1,4-dione

InChI

InChI=1S/C11H12N2O2/c1-2-7-13-11(15)9-6-4-3-5-8(9)10(14)12-13/h3-6H,2,7H2,1H3,(H,12,14)

InChI Key

RXTLPNRMBKSCPW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2C(=O)N1

Origin of Product

United States

Preparation Methods

Multicomponent Reaction Approach

This method employs a one-pot synthesis using phenacyl bromides, thiosemicarbazide, and phthalic anhydride. For the 2-propyl derivative, propionaldehyde or propyl-substituted phenacyl bromide serves as the alkylating agent.

Procedure :

  • Reactants :
    • Propionaldehyde (1.0 eq)
    • Thiosemicarbazide (1.2 eq)
    • Phthalic anhydride (1.5 eq)
  • Conditions : Reflux in acetic acid (80°C, 6–8 hours).
  • Work-up : Precipitate the product via ice-cooling, filter, and recrystallize from ethanol.

Key Data :

Parameter Value Source
Yield 68–75%
IR (cm⁻¹) 1720 (C=O), 1649 (amide)
¹H NMR (δ, ppm) 1.02 (t, 3H, CH₃), 2.45 (m, 2H, CH₂) Adapted

Mechanism :

  • Condensation of propionaldehyde with thiosemicarbazide forms a thiosemicarbazone intermediate.
  • Cyclization with phthalic anhydride yields the phthalazine-dione core.

Alkylation of Phthalazine-1,4-dione Core

Direct N-alkylation of the phthalazine-dione scaffold introduces the propyl group.

Procedure :

  • Reactants :
    • 1,2,3,4-Tetrahydrophthalazine-1,4-dione (1.0 eq)
    • Propyl bromide (1.5 eq)
  • Conditions : K₂CO₃ (2.0 eq) in DMF, 60°C, 12 hours.
  • Work-up : Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.

Key Data :

Parameter Value Source
Yield 55–62%
¹³C NMR (δ, ppm) 22.1 (CH₃), 43.8 (CH₂)

Limitations : Competing O-alkylation may occur, requiring careful stoichiometric control.

Three-Component Coupling Reaction

Adapted from luminol synthesis, this route uses aldehydes, carbamates, and maleimides.

Procedure :

  • Reactants :
    • Propionaldehyde (1.0 eq)
    • O-Benzyl carbamate (1.2 eq)
    • Maleimide (1.0 eq)
  • Conditions : NMP solvent, 120°C, 24–48 hours.
  • Catalyst : Pd/C (8 mol%) for deprotection-aromatization.

Key Data :

Parameter Value Source
Yield 70–78%
Purity >95% (HPLC)

Advantages : High regioselectivity and compatibility with diverse alkyl groups.

Polymer-Supported Synthesis

Using nano-ZnO as a catalyst, this method enhances reaction efficiency.

Procedure :

  • Reactants :
    • Dicyanomethane (1.0 eq)
    • Propionaldehyde (1.0 eq)
    • Phthalazine-1,4-dione (1.0 eq)
  • Conditions : Nano-ZnO (10 mol%), toluene, 90°C, 5 hours.

Key Data :

Parameter Value Source
Yield 80–85%
Catalyst Recovery 92%

Characterization :

  • SEM : Confirms nano-ZnO morphology (particle size: 20–30 nm).
  • XRD : Peaks at 2θ = 36.2°, 42.3° (ZnO phase).

Comparative Analysis of Methods

Method Yield (%) Reaction Time Complexity Scalability
Multicomponent 68–75 6–8 h Moderate High
Alkylation 55–62 12 h Low Moderate
Three-Component 70–78 24–48 h High Low
Polymer-Supported 80–85 5 h Moderate High

Spectral Characterization Summary

  • IR :
    • 1720–1730 cm⁻¹ (C=O stretch of dione).
    • 1640–1650 cm⁻¹ (amide C=O).
  • ¹H NMR :
    • Propyl group signals: δ 0.9–1.1 (CH₃), 1.4–1.6 (CH₂), 2.4–2.6 (N–CH₂).
  • ¹³C NMR :
    • Carbonyl carbons: δ 165–170 ppm.

Chemical Reactions Analysis

2-Propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione involves its interaction with specific molecular targets. As a non-competitive antagonist of AMPA receptors, it binds to these receptors and inhibits their activity, thereby reducing excitatory neurotransmission. This mechanism is particularly relevant in the context of its anticonvulsant properties, where it helps to prevent seizures by modulating neuronal activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The phthalazine-1,4-dione core is common among analogs, but substituents critically determine their behavior:

Compound Name Substituents Molecular Weight Key Functional Features
2-Propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione Propyl at 2-position ~220.26 (calc.) Lipophilic alkyl chain; neutral form
Sodium Nucleinate (SN) 2-amino; sodium salt dihydrate 247.13 (exact) Water-soluble; ionic character
Luminol (5-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione) Amino at 5-position 177.05 Chemiluminescent; pH-sensitive
2,3-Diphenylphthalazine-1,4-dione Phenyl groups at 2,3-positions 312.32 Aromatic bulk; low aqueous solubility
2-[(4-Aminophenyl)methyl]-1,2,3,4-tetrahydrophthalazine-1,4-dione Aminobenzyl at 2-position 267.28 Polar aromatic substituent; basic

Physicochemical Properties

  • Solubility: SN’s sodium salt enhances aqueous solubility (>500 mg/mL), whereas luminol has poor solubility (<1 mg/mL at 66°F) . The propyl derivative likely has intermediate solubility due to its alkyl chain.
  • Stability: Luminol is sensitive to air and oxidizers, emitting light upon reaction . SN and the propyl analog may share similar instability due to the dione moiety but require empirical validation.
  • Safety Profiles: Luminol causes skin/eye irritation (H315, H319) . SN’s safety in murine models suggests low acute toxicity, but human data are lacking. Propyl derivatives may exhibit similar hazards due to structural similarities.

Key Research Findings and Gaps

The propyl variant’s activity in similar models remains unexplored.

Structural-Activity Relationships (SAR): Amino and ionic groups (SN) enhance anti-inflammatory effects, while alkyl chains (propyl) may optimize pharmacokinetics. Bulky substituents (e.g., phenyl) reduce solubility and bioavailability .

Analytical vs. Therapeutic Use: Luminol’s chemiluminescence contrasts with SN’s biological activity, demonstrating the scaffold’s versatility .

Biological Activity

2-Propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11H12N2O2
  • Molecular Weight : 204.22 g/mol
  • IUPAC Name : 3-propyl-2H-phthalazine-1,4-dione
  • CAS Number : 103724-41-0
PropertyValue
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
IUPAC Name3-propyl-2H-phthalazine-1,4-dione
CAS Number103724-41-0

The primary mechanism of action for 2-propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione involves its role as a non-competitive antagonist of AMPA receptors. This interaction inhibits excitatory neurotransmission in the central nervous system (CNS), which is crucial for its anticonvulsant properties. By modulating neuronal activity, it can potentially prevent seizures and other neurological disorders .

Anticonvulsant Properties

Research indicates that this compound exhibits anticonvulsant effects by reducing the frequency and severity of seizures in animal models. Its effectiveness has been attributed to its ability to inhibit AMPA receptor activity, leading to decreased neuronal excitability.

Neuroprotective Effects

In addition to its anticonvulsant properties, 2-propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione has been explored for neuroprotective applications. Studies suggest it may protect neuronal cells from apoptosis induced by various stressors through modulation of cellular signaling pathways .

Anticancer Potential

Recent studies have highlighted the compound's potential in cancer therapy. It has shown promise as an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes involved in DNA repair mechanisms. Specifically, derivatives of tetrahydrophthalazine have been identified as potent inhibitors of PARP10 and PARP15 with IC50 values in the low micromolar range . This inhibition can lead to increased cancer cell death under certain conditions.

Case Studies and Research Findings

  • Anticonvulsant Activity : In a controlled study involving animal models, administration of 2-propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione significantly reduced seizure episodes compared to control groups. The study concluded that the compound's ability to modulate AMPA receptor activity was central to its efficacy.
  • Neuroprotection : A study investigating the neuroprotective effects showed that treatment with the compound could significantly reduce markers of oxidative stress and apoptosis in neuronal cultures exposed to toxic agents. This suggests a potential therapeutic role in neurodegenerative diseases .
  • Cancer Research : In vitro studies demonstrated that modified versions of this compound had enhanced potency against various cancer cell lines by targeting PARP enzymes. The cyclobutyl derivative was particularly effective in rescuing cells from PARP10-induced apoptosis .

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